molecular formula C8H13NOS B046242 3-Methylamino-1-(2-thienyl)-1-propanol CAS No. 116539-56-1

3-Methylamino-1-(2-thienyl)-1-propanol

Cat. No. B046242
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylamino-1-(2-thienyl)-1-propanol involves a multi-step chemical process. A notable method for synthesizing thiophene analogues, such as 1-(2-Thienyl)-2-(methylamino)propane (methiopropamine, MPA), has been developed through a three-step protocol. This method could be extended to the synthesis of compounds like 3-Methylamino-1-(2-thienyl)-1-propanol, highlighting its versatility and potential for producing various thiophene-based substances (Angelov, O’Brien, & Kavanagh, 2013). Additionally, the resolution of the racemic form of this compound for use as a key intermediate in pharmaceutical synthesis has been optimized using (S)-mandelic acid, demonstrating the importance of stereochemistry in its synthesis (Sakai, Sakurai, Yuzawa, Kobayashi, & Saigo, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methylamino-1-(2-thienyl)-1-propanol is crucial for understanding their chemical behavior. For instance, the absolute configuration of similar molecules has been determined using X-ray crystallography, providing insights into their stereochemistry and how it influences their physical and chemical properties (Sakai et al., 2003).

Scientific Research Applications

  • Pharmaceutical Synthesis : A study by Datta, Ila, and Junjappa (1988) highlighted a novel route for synthesizing methyl 3-(3,4-disubstituted 5-alkylthio/amino-2-thienyl) propenoates, showing promise for pharmaceutical and nutraceutical synthesis (Datta, Ila, & Junjappa, 1988).

  • Drug Metabolism Studies : Hill and Wisowaty (1990) successfully synthesized tritium-labeled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, for drug metabolism and disposition studies (Hill & Wisowaty, 1990).

  • Forensic Reference Standards : Angelov, O'Brien, and Kavanagh (2013) developed a method for synthesizing methiopropamine and its 3-thienyl isomer, which can be used as reference standards in forensic laboratories analyzing 'legal highs' (Angelov, O'Brien, & Kavanagh, 2013).

  • Industrial-scale Production : Sakai et al. (2003) discussed the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid for industrial-scale production of duloxetine (Sakai et al., 2003).

  • Chemical Reaction Studies : Hamdach et al. (2004) explored the reaction of 3-amino-1,2-diols with dichloromethane and paraformaldehyde, potentially producing 1,3-oxazines or 1,3-oxazolidines under certain conditions (Hamdach et al., 2004).

  • Antiviral Research : Takada and Toyoshima (1960) synthesized 1-(p-alkylphenyl)-1-phenyl-2-methylamino-1-propanol and demonstrated its potential as an antiviral agent against influenza A and Japanese B encephalitis viruses (Takada & Toyoshima, 1960).

  • Synthesis of Enolizable Cyclic Ketones : Kim and Kim (2000) presented a method for synthesizing 3-alkylamino-5-arylthiophenes, enabling the creation of various enolizable cyclic ketones (Kim & Kim, 2000).

  • Anticancer Activity : Saad and Moustafa (2011) discovered significant anticancer activity in S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, including compounds with 3-Methylamino-4-Nitrophenoxyethanol (Saad & Moustafa, 2011).

  • CO2 Capture Research : Bernhardsen et al. (2019) studied tertiary amines, including 3-(methylamino)propylamine, as alternatives for post-combustion CO2 capture due to their less volatile nature (Bernhardsen et al., 2019).

properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869604
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

CAS RN

116539-56-1
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA Sorbera, RM Castaner, J Castaner - Drugs of the Future, 2000 - access.portico.org
Urinary incontinence is a condition affecting up to 13 million adults in the US and approximately 2-3 million in the UK The condition can occur at any age although the incidence is …
Number of citations: 41 access.portico.org
H Liu, BH Hoff, T Anthonsen - Chirality: The Pharmacological …, 2000 - Wiley Online Library
Sodium borohydride reduction of 3‐chloro‐1‐(2‐thienyl)‐1‐propanone gave the corresponding racemic alcohol which was kinetically resolved with lipase B from Candida antarctica as …
Number of citations: 104 onlinelibrary.wiley.com
RS Mestres - 2017 - e-space.mmu.ac.uk
This PhD thesis focuses on the development of “greener” synthetic methodologies in organic synthesis. Turning chemical production into a more sustainable industry - by reducing the …
Number of citations: 3 e-space.mmu.ac.uk

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